molecular formula C9H6F2N2 B8051618 5,7-Difluoroquinolin-3-amine

5,7-Difluoroquinolin-3-amine

Cat. No.: B8051618
M. Wt: 180.15 g/mol
InChI Key: ZKGZXHDAOCLPIS-UHFFFAOYSA-N
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Description

5,7-Difluoroquinolin-3-amine is a chemical compound belonging to the quinoline family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions and an amine group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroquinolin-3-amine typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method includes the cyclization of 3-fluoro-5-aminoquinoline under specific conditions to introduce the second fluorine atom at the 7th position . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,7-Difluoroquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Difluoroquinolin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 5,7-Difluoroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

5,7-difluoroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGZXHDAOCLPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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